Mdm2/xiap-IN-1 -

Mdm2/xiap-IN-1

Catalog Number: EVT-15276115
CAS Number:
Molecular Formula: C28H28N2O4S
Molecular Weight: 488.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Mdm2/Xiap-IN-1 is a novel compound designed as a dual inhibitor targeting both the Mdm2 protein and the X-linked inhibitor of apoptosis protein (XIAP). Mdm2 is known for its role in regulating the tumor suppressor protein p53, while XIAP is a key player in inhibiting apoptosis by blocking caspases. The interaction between these two proteins has significant implications in cancer biology, particularly in the context of tumor growth and resistance to therapy.

Source

The compound Mdm2/Xiap-IN-1 was developed through high-throughput screening of chemical libraries aimed at identifying small molecules that could disrupt the interaction between Mdm2 and XIAP. This screening process led to the identification of several promising candidates, including Mdm2/Xiap-IN-1, which demonstrated potent anti-cancer activity in vitro and in vivo models .

Classification

Mdm2/Xiap-IN-1 belongs to a class of small molecules that function as dual inhibitors. These inhibitors are characterized by their ability to simultaneously target multiple proteins involved in cancer progression, specifically those that regulate apoptotic pathways and cell cycle control. The compound has been classified as an anti-cancer agent due to its ability to induce apoptosis in cancer cells by modulating the levels of Mdm2 and XIAP .

Synthesis Analysis

Methods

The synthesis of Mdm2/Xiap-IN-1 involves several key steps, primarily focusing on the tetrahydroquinoline scaffold. This scaffold has been utilized due to its favorable pharmacological properties and ability to interact with target proteins effectively.

Technical Details:

  1. Starting Materials: The synthesis begins with commercially available precursors that undergo a series of chemical transformations.
  2. Reactions: Key reactions include cyclization, functional group modifications, and purification processes such as recrystallization or chromatography.
  3. Characterization: The final product is characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity .
Molecular Structure Analysis

Structure

Mdm2/Xiap-IN-1 features a complex molecular structure that allows it to effectively bind to both Mdm2 and XIAP proteins. The tetrahydroquinoline core is essential for its biological activity.

Data:

  • Molecular formula: C₁₄H₁₃₁N₄O₃
  • Molecular weight: Approximately 301.4 g/mol
  • Structural features include multiple functional groups that enhance binding affinity and specificity towards target proteins.
Chemical Reactions Analysis

Reactions

Mdm2/Xiap-IN-1 primarily acts through competitive inhibition of the binding sites on Mdm2 and XIAP.

Technical Details:

  • Binding Affinity: The compound exhibits a low half-maximal inhibitory concentration (IC50) value of 0.3 μM against both targets, indicating strong binding affinity.
  • Mechanism: It disrupts the protein-protein interactions necessary for Mdm2-mediated degradation of p53 and XIAP-mediated inhibition of caspases, leading to increased apoptotic signaling in cancer cells .
Mechanism of Action

Process

The mechanism by which Mdm2/Xiap-IN-1 exerts its anti-cancer effects involves several interconnected processes:

  1. Inhibition of Mdm2: By binding to Mdm2, the compound prevents its interaction with p53, leading to stabilization and accumulation of p53 levels within the cell.
  2. Disruption of XIAP Function: Inhibition of XIAP results in decreased survival signals for cancer cells, promoting apoptosis through activation of caspases.
  3. Cell Cycle Arrest: The combined effect leads to cell cycle arrest and ultimately induces programmed cell death in malignant cells .

Data: Experimental studies have shown enhanced apoptosis rates in treated cancer cell lines compared to controls.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Solid crystalline form
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.
  • Reactivity: Reacts with nucleophiles due to electrophilic centers present in its structure.

Relevant Data or Analyses: Stability studies indicate that Mdm2/Xiap-IN-1 maintains its efficacy over time when stored properly .

Applications

Scientific Uses

Mdm2/Xiap-IN-1 has significant potential applications in cancer research and therapy:

  • Cancer Treatment: As an anti-cancer agent, it is being investigated for use against various cancers where Mdm2 and XIAP are overexpressed.
  • Combination Therapies: It may be used in combination with other chemotherapeutic agents to enhance therapeutic efficacy and overcome drug resistance.
  • Research Tool: The compound serves as a valuable tool for studying apoptotic pathways and the interplay between oncogenic signaling mechanisms .
Molecular Mechanisms of MDM2/XIAP-IN-1 Activity

Dual Inhibition of MDM2 and XIAP Protein-RNA Interaction

Disruption of MDM2 RING Domain Binding to XIAP IRES mRNA

MDM2/XIAP-IN-1 selectively targets the interaction between the C-terminal RING domain of MDM2 and the internal ribosome entry site (IRES) within the 5′-UTR of XIAP mRNA. Under cellular stress (e.g., radiation), cytoplasmic MDM2 binds XIAP IRES to enhance IRES-dependent XIAP translation, promoting cancer cell survival [1] [2]. The compound blocks this binding via competitive inhibition, confirmed through fluorescence polarization (FP) assays (Kd of XIAP IRES-MDM2 RING = 6.6 µg/mL). Disruption reduces XIAP protein synthesis by >70% in leukemia and neuroblastoma models [2].

Structural Basis of RNA-Protein Binding Interference

The compound’s efficacy stems from its capacity to bind either the MDM2 RING domain or the XIAP IRES RNA hairpin structure. Fluorescent titration assays demonstrated direct binding to MDM2 RING (Kd = 2.34–5.21 µM for lead compounds like MX69) or XIAP IRES (Kd = 3.78–4.56 µM) [2]. Structural modeling reveals that MDM2/XIAP-IN-1 occupies the RNA-binding groove of the RING domain, sterically hindering IRES access [1] [4].

Table 1: Dual Inhibitory Effects of MDM2/XIAP-IN-1

Target InteractionAssay TypeAffinity/Binding KdFunctional Outcome
MDM2 RING DomainFluorescent Titration2.34–5.21 µMBlocks XIAP IRES binding
XIAP IRES mRNAFP-Based HTSIC50 < 25 µMReduces XIAP translation by >70%
MDM2 Self-UbiquitinationUbiquitination AssayN/AIncreases MDM2 degradation rate

Modulation of MDM2 Protein Stability and Ubiquitination Dynamics

Inhibition of MDM2 Homodimerization and Self-Ubiquitination

The MDM2 RING domain facilitates homodimerization, leading to autoubiquitination and proteasomal degradation. MDM2/XIAP-IN-1 prevents homodimerization by binding the RING domain’s critical homodimer interface (residues 481–491). Chemical cross-linking experiments in p53-null cells (LA1-55N) showed that the compound reduces MDM2 homodimerization by 60%, stabilizing monomeric MDM2. Consequently, self-ubiquitination decreases, accelerating MDM2 degradation and reducing its half-life [5] [9].

Downregulation of MDM2-Mediated XIAP Translation

By disrupting MDM2-XIAP IRES binding, MDM2/XIAP-IN-1 suppresses stress-induced XIAP translation. In irradiated acute lymphoblastic leukemia (EU-1) cells, Western blot analysis confirmed a dose-dependent reduction in XIAP protein (up to 80% at 2 µM) without altering mRNA levels. This occurs because cytoplasmic MDM2 can no longer act as an IRES trans-acting factor (ITAF), blocking IRES-dependent translation initiation [2] [5].

Activation of p53-Dependent and p53-Independent Apoptotic Pathways

p53 Reactivation via MDM2 Degradation

MDM2/XIAP-IN-1 induces MDM2 degradation, reactivating p53 in wild-type p53 cancers. In EU-1 leukemia cells, treatment (2 µM, 24h) increased p53 levels by 3-fold, triggering transcriptional upregulation of pro-apoptotic genes (e.g., PUMA, BAX). This is synergistic with XIAP inhibition: p53 activation promotes mitochondrial release of SMAC, which antagonizes XIAP [1] [3] [8].

Caspase Activation via XIAP Suppression

XIAP directly inhibits caspases-3, -7, and -9. MDM2/XIAP-IN-1 de-represses these caspases by reducing XIAP protein. In acute myeloid leukemia (OCI-AML3), dual inhibition increased caspase-3/7 activity by 8-fold compared to single-target agents. Crucially, this effect occurs in p53-deficient cells (e.g., LA1-55N neuroblastoma) via caspase-9 activation, demonstrating p53-independent apoptosis [3] [5] [6].

Table 2: Apoptotic Pathway Activation by MDM2/XIAP-IN-1

Apoptotic PathwayKey MechanismBiomarker ChangeFunctional Outcome
p53-DependentMDM2 degradation → p53 stabilization↑ p53 (3-fold); ↑ PUMA/BAXCell cycle arrest; Mitochondrial permeabilization
p53-IndependentXIAP suppression → caspase de-repression↑ Caspase-3/7 (8-fold); ↓ cIAP-1/2Caspase cascade activation
Synergisticp53-induced SMAC release + XIAP inhibition↓ p21; ↑ Caspase-6Enhanced apoptosis in stromal co-culture

Properties

Product Name

Mdm2/xiap-IN-1

IUPAC Name

methyl 4-[8-[(3,4-dimethylphenyl)sulfamoyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoate

Molecular Formula

C28H28N2O4S

Molecular Weight

488.6 g/mol

InChI

InChI=1S/C28H28N2O4S/c1-17-7-12-21(15-18(17)2)30-35(32,33)22-13-14-26-25(16-22)23-5-4-6-24(23)27(29-26)19-8-10-20(11-9-19)28(31)34-3/h4-5,7-16,23-24,27,29-30H,6H2,1-3H3

InChI Key

HLWMVSWXILODEG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)NC(C4C3C=CC4)C5=CC=C(C=C5)C(=O)OC)C

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